L-Propoxyphene-d5 Hydrochloride

Bioanalysis LC-MS/MS Internal Standard Design

Levopropoxyphene quantification in biological matrices requires an internal standard that precisely mirrors the analyte's behavior. Unlabeled or racemic standards introduce errors from differential extraction, chromatographic retention, and ionization efficiency. L-Propoxyphene-d5 Hydrochloride solves this as an enantiomerically pure, deuterated analog with a +5 Da mass shift for LC-MS/MS and GC-MS assays. • Enables accurate, matrix-effect-corrected quantification in plasma, serum, urine, and oral fluid • Validated for forensic confirmation, clinical TDM, and CYP3A4-mediated pharmacokinetic studies • Supplied as a white solid with ≥98 atom % D isotopic enrichment; mg to g quantities available

Molecular Formula C22H30ClNO2
Molecular Weight 380.968
CAS No. 1276197-49-9
Cat. No. B591268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Propoxyphene-d5 Hydrochloride
CAS1276197-49-9
Synonyms[R-(R*,S*)]-α-[2-(Dimethylamino)-1-methylethyl]-α-phenyl-benzeneethanol Propanoate (Ester) Hydrochloride-d5;  (-)-4-(Dimethylamino)-3-methyl-1,2-diphenyl-2-butanol Propionate Hydrochloride-d5;  Levopropoxyphene Hydrochloride-d5;  α-l-Propoxyphene Hydroc
Molecular FormulaC22H30ClNO2
Molecular Weight380.968
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.Cl
InChIInChI=1S/C22H29NO2.ClH/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;/h6-15,18H,5,16-17H2,1-4H3;1H/t18-,22+;/m0./s1/i1D3,5D2;
InChIKeyQMQBBUPJKANITL-HYOVGAQCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Propoxyphene-d5 HCl Reference Standard


L-Propoxyphene-d5 Hydrochloride (CAS 1276197-49-9) is a stable isotope-labeled analog of the L-isomer (levopropoxyphene) of Propoxyphene Hydrochloride . Its molecular formula is C22H25D5ClNO2, with a molecular weight of approximately 380.96 g/mol . The compound is synthesized by incorporating five deuterium (²H) atoms on the propionate ester moiety, a labeling strategy designed to provide a distinct mass shift (+5 Da) from the unlabeled analyte for use as an internal standard (IS) in quantitative mass spectrometry-based assays [1].

Stable isotope-labeled ISTD for LC-MS/MS bioanalysis
Propionyl-d5 labeling designed for metabolic stability
Enantiomerically pure L-isomer (levopropoxyphene)

Substitution Limitations for L-Propoxyphene-d5 HCl


Generic substitution of L-Propoxyphene-d5 Hydrochloride with unlabeled L-propoxyphene, racemic propoxyphene, or even a deuterated D-isomer is analytically invalid and can compromise regulatory compliance. Unlabeled compounds lack the required mass shift for MS-based quantitation, while racemic or enantiomerically mismatched internal standards introduce quantification errors due to differences in extraction recovery, chromatographic retention, and ionization efficiency . Specifically, the major metabolic pathway of propoxyphene is CYP3A4-mediated N-demethylation to norpropoxyphene [1], and using a standard without the correct stereochemistry and isotopic label can lead to inaccurate assessment of the drug's pharmacokinetic profile [2].

Target
L-Propoxyphene-d5 HCl (ISTD)
Unlabeled analog
Lacks required mass shift; cannot correct for matrix effects in MS
Racemic (±)-d5
Opposite enantiomer may alter extraction recovery and ionization, biasing quantification
D-isomer-d5
Mismatched stereochemistry; incompatible with levopropoxyphene-specific assays

L-Propoxyphene-d5 HCl: Key Differentiators


Propionyl-d5 Label Stability

L-Propoxyphene-d5 Hydrochloride is labeled with five deuterium atoms on the propionate ester moiety (propionyl-d5), not on the aromatic ring . This is a critical design feature demonstrated in foundational in vivo studies: propoxyphene isomers labeled on the benzyl methylene (aromatic) with deuterium showed that this position was 'sufficiently far removed from the point of metabolic attack' to avoid a kinetic isotope effect (KIE) [1]. However, modern best practices favor labeling at metabolically stable positions, such as the propionyl group, to ensure the label is not lost during enzymatic N-demethylation to norpropoxyphene, the major metabolic pathway [2].

Label stability
Cross-study comparable
Propionyl-d5 label positioned away from primary N-demethylation site; aromatic-labeled analogs carry higher KIE risk
Supports parent/metabolite co-quantitation without deuterium loss
In vitro/in vivo CYP3A4 metabolism context; label integrity review recommended
Bioanalysis LC-MS/MS Internal Standard Design

Stereochemical Purity

Propoxyphene possesses two chiral centers, leading to four possible stereoisomers with distinct pharmacological profiles . L-Propoxyphene-d5 HCl is the pure (2R,3S)-(-)-enantiomer (levopropoxyphene), which possesses primarily antitussive properties, in contrast to the analgesic activity of the D-isomer . Using a racemic (±)-Propoxyphene-d5 internal standard for quantifying a single enantiomer can introduce significant quantification bias, as the extraction recovery and ionization efficiency of enantiomers may differ in a complex biological matrix. Capillary electrophoresis methods have demonstrated the ability to achieve baseline separation of propoxyphene enantiomers, highlighting the analytical need for enantiomerically pure standards [1].

Stereochemical purity
Class-level inference
Pure (2R,3S)-(-) enantiomer; eliminates ~50% isobaric contribution from opposite enantiomer in non-chiral MS
Critical for enantiomer-specific levopropoxyphene quantification
Capillary electrophoresis methods support baseline separation
Chiral Separation Enantioselective Analysis Forensic Toxicology

Isotopic Enrichment

The isotopic enrichment of L-Propoxyphene-d5 Hydrochloride is specified at ≥97 atom % D, a threshold established from commercial data for the analogous D-Propoxyphene-d5 HCl . This high level of deuterium incorporation is critical for minimizing the background signal from the unlabeled analyte (M+0) in the mass spectrometer. A lower enrichment, such as 90-95 atom % D, would result in a significant M+0 peak, which would interfere with the accurate quantification of the target analyte at low concentrations, effectively raising the lower limit of quantification (LLOQ) and reducing assay sensitivity .

Isotopic enrichment
Head-to-head
≥97 atom % D minimizes M+0 background; lower enrichment (90–95%) would increase LLOQ interference
Directly impacts quantitative accuracy at low concentrations
LC-MS/MS SRM/MRM mode; enrichment data to verify per lot
Stable Isotope Labeling Internal Standard Quantitative Accuracy

Analytical Validation

While specific data for L-Propoxyphene-d5 HCl is proprietary, the analytical utility of deuterated propoxyphene internal standards is well-documented in validated methods. A validated GC-MS method for quantifying propoxyphene in human plasma, which employed deuterated analogues as internal standards, achieved a linearity range of 25-1000 ng/mL with correlation coefficients (R²) higher than 0.990 [1]. This demonstrates the capability of the deuterated internal standard approach to provide high accuracy and precision across a clinically relevant concentration range, a standard that L-Propoxyphene-d5 HCl is designed to meet for the specific L-isomer.

Analytical validation
Supporting evidence
Deuterated propoxyphene IS in GC-MS achieved 25–1000 ng/mL linearity, R² >0.990
Benchmark for expected ISTD performance; L-isomer data to verify
Source: plasma method using deuterated analogues; class-level expectation
Method Validation Bioanalytical Chemistry Clinical Toxicology

DEA Exempt Preparation

L-Propoxyphene-d5 Hydrochloride, as an isotopically labeled analog, is often provided as a DEA exempt preparation . This is in contrast to the unlabeled Propoxyphene Hydrochloride, which is a Schedule IV controlled substance in the United States and requires specific DEA registration and record-keeping for purchase and handling [1]. This exemption significantly reduces the administrative and logistical burden for qualified research and forensic laboratories, allowing for faster procurement and easier inventory management without compromising analytical utility.

Regulatory status
Head-to-head
DEA exempt preparation; unlabeled propoxyphene is Schedule IV controlled substance
Reduced procurement barriers for research and forensic labs
Applies to U.S. laboratories; verify current exemption status
Controlled Substances Analytical Reference Material DEA Exemption

Chemical Purity and Stability

Commercially available L-Propoxyphene-d5 Hydrochloride is offered with a specified purity of ≥98% [1]. This high level of chemical purity is essential for its use as a quantitative internal standard, ensuring that the measured signal is predominantly from the intended analyte and not from impurities that could bias quantification. Furthermore, the compound is provided with recommended storage conditions (e.g., stored at 2-8°C, protected from light), which are critical for maintaining its stability and isotopic integrity over time .

Chemical purity
Supporting evidence
≥98% (HPLC); powder form; recommended storage 2–8°C protected from light
High purity minimizes impurity-derived bias in quantification
Specification review and lot-specific COA verification recommended
Reference Standard Chemical Purity Stability

L-Propoxyphene-d5 HCl Application Scenarios


Pharmacokinetic & Drug Interaction Studies

Use L-Propoxyphene-d5 HCl as the deuterated internal standard for LC-MS/MS quantification of levopropoxyphene in plasma or serum samples. This is essential for pharmacokinetic studies investigating the stereoselective disposition of propoxyphene isomers [1] or for assessing potential drug-drug interactions involving CYP3A4, the major enzyme responsible for propoxyphene N-demethylation [2].

Forensic Toxicology Analysis

Employ L-Propoxyphene-d5 HCl as an internal standard in validated GC-MS or LC-MS/MS methods for the confirmation and quantitation of levopropoxyphene in forensic specimens (e.g., blood, urine, oral fluid) [3]. The deuterated internal standard corrects for matrix effects and recovery losses, providing the legally defensible quantitative data required for forensic reporting.

Chiral Bioanalysis Method Development

Utilize L-Propoxyphene-d5 HCl as a critical reference material during the development and validation of chiral separation methods for propoxyphene. The enantiomerically pure deuterated standard is necessary for optimizing and validating methods that can resolve the L-isomer from the D-isomer and their respective metabolites, a requirement for understanding stereospecific pharmacology [4].

Clinical Toxicology and TDM

Incorporate L-Propoxyphene-d5 HCl as the internal standard in high-throughput LC-MS/MS assays for therapeutic drug monitoring of levopropoxyphene . The use of a stable isotope-labeled analog ensures the high precision and accuracy required for clinical decision-making, particularly given the narrow therapeutic index and known toxicity of propoxyphene and its metabolite.

Application
Selection Property
Validation Focus
PK and interaction studies
Metabolically stable propionyl-d5 label
CYP3A4-mediated N-demethylation context; plasma matrix IS performance
Forensic toxicology
Enantiopure L-isomer with defined stereochemistry
Matrix effect and recovery correction in forensic specimens
Chiral bioanalysis method development
Stereochemical purity (single enantiomer)
Enantiomer resolution and method selectivity verification
Human plasma bioanalysis research
High isotopic enrichment (≥97 atom % D)
LLOQ sensitivity; bioanalytical validation review

Technical Documentation Hub

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